Cas no 86-84-0 (1-Naphthyl isocyanate)

1-ナフチルイソシアネートは、分子式C11H7NOで表される有機化合物です。ナフタレン骨格にイソシアネート基が結合した構造を持ち、反応性の高い官能基を有するため、ポリウレタンや農薬中間体の合成において重要な原料として利用されます。特に、ウレタン結合形成反応における優れた反応性を示し、高分子材料の改質や特殊化学品の製造に適しています。高い純度と安定性を備えており、実験室規模から工業生産まで幅広く応用可能です。取り扱い時は湿気を避け、適切な保護具の使用が求められます。
1-Naphthyl isocyanate structure
1-Naphthyl isocyanate structure
商品名:1-Naphthyl isocyanate
CAS番号:86-84-0
MF:C11H7NO
メガワット:169.179382562637
MDL:MFCD00003881
CID:34392
PubChem ID:87571517

1-Naphthyl isocyanate 化学的及び物理的性質

名前と識別子

    • α-Naphthyl isocyanate
    • Alpha-naphthylcarbylamine
    • alpha-Naphthyl isocyanate
    • 1-Naphthyl isocyanate
    • 1-Isocyanatonaphthalene
    • 1-isocyanato-naphthalene
    • 1-naphathyl isocyanate
    • 1-naphthalene isocyanate
    • 1-naphtylisocyanate
    • A-NAPHTHYL ISOCYANATE
    • CYCLOHEXANE-195
    • CYCLOHEXANE-205
    • HEXAHYDROBENZENE
    • HEXAMETHYLENE
    • HEXANAPHTHALENE
    • HEXANAPHTHENE
    • l-naphthyl isocyanate
    • naphth-1-yl isocyanate
    • NAPHTHENE
    • Isocyanic Acid 1-Naphthyl Ester
    • 86-84-0
    • 1-NAPHTHYLISOCYANATE [MI]
    • NAPHTHYL ISOCYANATE, 1-
    • 1-Naphthyl isocyanate, for HPLC derivatization, >=99.0% (GC)
    • AS-14269
    • NSC-4023
    • DTXSID9058949
    • NSC4023
    • Q27262522
    • SCHEMBL374
    • GEO-04573
    • MFCD00003881
    • alpha-naphthylisocyanate
    • FT-0608118
    • 1-Naphthylisocyanate
    • EINECS 250-067-7
    • STK399781
    • F2191-0305
    • FT-0651962
    • (R)-ALPHA-CYANOBENZYLACETATE
    • naphthylisocyanate
    • EN300-20916
    • 1-Naphthyl isocyanate, 98%
    • .alpha.-Naphthyl isocyanate
    • A820223
    • BBL027443
    • AB00331
    • Isocyanatonaphthalene
    • W-104056
    • Naphthalene, isocyanato-
    • EC 201-703-7
    • UNII-5LH2P0691E
    • Naphthalene, 1-isocyanato-
    • AI3-15382
    • CHEMBL2074791
    • I0125
    • NSC 4023
    • naphthyl isocyanate
    • C11H7NO
    • 1-naphthyl-isocyanate
    • AKOS000120750
    • InChI=1/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7
    • naphthylisocyanat
    • 30135-65-0
    • 1-naphthylisocyanat
    • EINECS 201-703-7
    • Isocyanic acid, 1-naphthyl ester
    • D91084
    • 5LH2P0691E
    • 1-Isocyanatonaphthalene (ACI)
    • Isocyanic acid, 1-naphthyl ester (6CI, 7CI, 8CI)
    • Naphthalen-1-ylisocyanate
    • DB-019292
    • NS00006287
    • MDL: MFCD00003881
    • インチ: 1S/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H
    • InChIKey: BDQNKCYCTYYMAA-UHFFFAOYSA-N
    • ほほえんだ: O=C=NC1C2C(=CC=CC=2)C=CC=1
    • BRN: 742779

計算された属性

  • せいみつぶんしりょう: 169.052764g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.7
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 169.052764g/mol
  • 単一同位体質量: 169.052764g/mol
  • 水素結合トポロジー分子極性表面積: 29.4Ų
  • 重原子数: 13
  • 複雑さ: 220
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: {"error_code":"54004","error_msg":"Please recharge"}ぶんかい
  • 密度みつど: 1.177 g/mL at 25 °C(lit.)
  • ゆうかいてん: 4 °C (lit.)
  • ふってん: 267 °C/761 mmHg(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.6344(lit.)
  • ようかいど: Miscible with alcohol, chloroform and diethyl ether.
  • あんていせい: Stable. Incompatible with strong oxidizing agents, alcohols.
  • PSA: 29.43000
  • LogP: 2.80710
  • マーカー: 6410
  • かんど: Moisture Sensitive
  • ようかいせい: エタノール/クロロホルム/エチルエーテルおよび石油エーテルに可溶
  • じょうきあつ: 168.8 mm Hg ( 37.7 °C)

1-Naphthyl isocyanate セキュリティ情報

1-Naphthyl isocyanate 税関データ

  • 税関コード:2929109000
  • 税関データ:

    中国税関コード:

    2929109000

    概要:

    2929090000.他のイソシアネート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2929090000。他のイソシアネート。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1-Naphthyl isocyanate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20916-0.1g
1-isocyanatonaphthalene
86-84-0 94%
0.1g
$19.0 2023-05-02
Enamine
EN300-20916-25.0g
1-isocyanatonaphthalene
86-84-0 94%
25g
$124.0 2023-05-02
Enamine
EN300-20916-100.0g
1-isocyanatonaphthalene
86-84-0 94%
100g
$421.0 2023-05-02
Enamine
EN300-20916-10.0g
1-isocyanatonaphthalene
86-84-0 94%
10g
$50.0 2023-05-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N85020-5g
1-Naphthyl isocyanate
86-84-0
5g
¥88.0 2021-09-08
Life Chemicals
F2191-0305-0.25g
1-Naphthyl isocyanate
86-84-0 95%+
0.25g
$18.0 2023-09-06
Life Chemicals
F2191-0305-2.5g
1-Naphthyl isocyanate
86-84-0 95%+
2.5g
$40.0 2023-09-06
BAI LING WEI Technology Co., Ltd.
201896-100G
1-Naphthyl isocyanate, 99%, derivatization grade
86-84-0 99%
100G
¥ 4148 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N85020-100g
1-Naphthyl isocyanate
86-84-0
100g
¥538.0 2021-09-08
Apollo Scientific
OR11220-250g
Naphth-1-yl isocyanate
86-84-0
250g
£108.00 2025-02-19

1-Naphthyl isocyanate 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ,  Toluene
リファレンス
Synthesis of isocyanates from carboxylic chlorides and sodium azide in mixtures of low-polar and polar aprotic solvents
Zlobin, V. A.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1989, 32(12), 35-7

合成方法 2

はんのうじょうけん
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: 1,2-Dichloroethane
リファレンス
A new and efficient catalytic method for synthesizing isocyanates from carbamates
Uriz, Pedro; et al, Tetrahedron Letters, 2002, 43(9), 1673-1676

合成方法 3

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Toluene ;  36 h, 110 °C
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
2.2 Reagents: Methanol ;  30 min, rt
2.3 Reagents: Sodium azide Solvents: Acetone ;  overnight, reflux
3.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
4.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
4.2 3 h, rt
4.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
リファレンス
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

合成方法 4

はんのうじょうけん
1.1 Catalysts: Triethylamine ,  2-Chloro-1,3,2-benzodioxaborole Solvents: Toluene
リファレンス
Dealcoholysis process and catalysts for preparing isocyanates from urethanes
, Canada, , ,

合成方法 5

はんのうじょうけん
1.1 Solvents: Ethyl acetate ;  rt; 4 h, reflux
リファレンス
Comparison of base-promoted and self-catalyzed conditions in the synthesis of isocyanates from amines using triphosgene
Charalambides, Yiannis C.; et al, Synthetic Communications, 2007, 37(6), 1037-1044

合成方法 6

はんのうじょうけん
1.1 Solvents: Methanol ;  1.5 h, rt
1.2 Solvents: Water ;  rt
リファレンス
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride
George, Nathaniel; et al, RSC Advances, 2020, 10(40), 24017-24026

合成方法 7

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  60 min, rt
リファレンス
Production of Amidinyl Radicals via UV-Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines
Mekhemer, Islam M. A. ; et al, ACS Omega, 2020, 5(44), 28712-28721

合成方法 8

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
2.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
2.2 3 h, rt
2.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
リファレンス
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

合成方法 9

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Acetone ;  overnight, reflux
2.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
3.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
3.2 3 h, rt
3.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
リファレンス
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

合成方法 10

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  0 - 5 °C; 5 °C → rt; 2 h, reflux
リファレンス
Antimalarial activity of novel imidazoisoquinolinone derivatives correlates with heme binding affinity
Bollini, Mariela; et al, Medicinal Chemistry Research, 2015, 24(4), 1496-1503

合成方法 11

はんのうじょうけん
1.1 Solvents: Ethyl acetate ;  5 min, 0 °C; 4 h, reflux
リファレンス
Naked Eye Detection of Anions by 2,2'-Bianthracene Derivative Bearing Urea Groups in Various Organic Solvents
Osawa, Kohei; et al, Chemistry Letters, 2020, 49(3), 290-294

合成方法 12

はんのうじょうけん
1.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
1.2 3 h, rt
1.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
リファレンス
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

合成方法 13

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Sodium hydroxide Catalysts: Silica ,  Chitosan Solvents: Water ;  pH 13, rt
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ;  80 °C
1.3 Reagents: Triphenylphosphine Catalysts: p-Toluenesulfonic acid ,  Nickel dichloride Solvents: Ethanol ;  4 h, 4 MPa, 180 °C
リファレンス
Non-noble metallic Fe catalyst systems for the reductive carbonylation of nitrobenzene
Zhang, Jun; et al, Huaxue Xuebao, 2012, 70(1), 35-38

合成方法 14

はんのうじょうけん
リファレンス
Acyclic and cyclic carbamic acids and esters, and their sulfur, selenium, tellurium, and phosphorus analogues'
Rossi, L., Science of Synthesis, 2005, 18, 461-648

合成方法 15

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
1.2 Reagents: Methanol ;  30 min, rt
1.3 Reagents: Sodium azide Solvents: Acetone ;  overnight, reflux
2.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
3.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
3.2 3 h, rt
3.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
リファレンス
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

合成方法 16

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
1.2 Reagents: Methanol ;  30 min, rt
2.1 Reagents: Sodium azide Solvents: Acetone ;  overnight, reflux
3.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
4.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
4.2 3 h, rt
4.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
リファレンス
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

合成方法 17

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ,  Water ;  5 min, rt; rt → 0 °C
1.2 2 h, 0 °C; 4 h, 0 °C → rt
2.1 Solvents: Methanol ;  1.5 h, rt
2.2 Solvents: Water ;  rt
リファレンス
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride
George, Nathaniel; et al, RSC Advances, 2020, 10(40), 24017-24026

合成方法 18

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Boron trichloride Solvents: Benzene
リファレンス
Synthesis of isocyanates from carbamate esters employing boron trichloride
Butler, D. C. D.; et al, Chemical Communications (Cambridge), 1998, (23), 2575-2576

合成方法 19

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
リファレンス
Design, synthesis and biological evaluation of pyrimidinamine derivatives containing urea moiety
Liu, Weiqin; et al, Heterocycles, 2023, 106(1), 67-81

合成方法 20

はんのうじょうけん
1.1 Reagents: Proton sponge Solvents: Tetrahydrofuran
リファレンス
Synthesis of isocyanates from carboxylic acids using diphenylphosphoryl azide and 1,8-bis(dimethylamino)naphthalene
Gilman, Jeffrey W.; et al, Synthetic Communications, 1993, 23(3), 335-41

1-Naphthyl isocyanate Raw materials

1-Naphthyl isocyanate Preparation Products

1-Naphthyl isocyanate 関連文献

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